8-Aminobicyclo[3.2.1]octan-3-ol;hydrochloride 8-Aminobicyclo[3.2.1]octan-3-ol;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13693175
InChI: InChI=1S/C8H15NO.ClH/c9-8-5-1-2-6(8)4-7(10)3-5;/h5-8,10H,1-4,9H2;1H
SMILES: C1CC2CC(CC1C2N)O.Cl
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol

8-Aminobicyclo[3.2.1]octan-3-ol;hydrochloride

CAS No.:

Cat. No.: VC13693175

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

8-Aminobicyclo[3.2.1]octan-3-ol;hydrochloride -

Specification

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
IUPAC Name 8-aminobicyclo[3.2.1]octan-3-ol;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c9-8-5-1-2-6(8)4-7(10)3-5;/h5-8,10H,1-4,9H2;1H
Standard InChI Key CWTRCGPAABKFIB-UHFFFAOYSA-N
SMILES C1CC2CC(CC1C2N)O.Cl
Canonical SMILES C1CC2CC(CC1C2N)O.Cl

Introduction

Structural and Physicochemical Properties

The molecular formula of 8-aminobicyclo[3.2.1]octan-3-ol hydrochloride is C₈H₁₆ClNO, with a molecular weight of 177.67 g/mol. The bicyclo[3.2.1]octane framework consists of a seven-membered ring system fused with a three-membered bridge, creating a rigid, three-dimensional structure. The amino group at position 8 and the hydroxyl group at position 3 introduce polar functional groups that enhance solubility in aqueous media when protonated as a hydrochloride salt .

Key Physicochemical Data

PropertyValue
Molecular FormulaC₈H₁₆ClNO
Molecular Weight177.67 g/mol
Boiling Point~244.6°C (estimated)
Density~1.107 g/cm³ (estimated)
SolubilitySoluble in polar solvents (e.g., water, methanol)

The stereochemistry of the compound is critical to its reactivity and biological interactions. The hydroxyl and amino groups occupy specific axial or equatorial positions, influencing hydrogen-bonding capabilities and stereoselective reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 8-aminobicyclo[3.2.1]octan-3-ol hydrochloride typically involves multistep routes starting from simpler precursors. A patented method (US20060058343A1) outlines a scalable process :

  • Formation of the Bicyclic Framework:

    • A Diels-Alder reaction between a diene (e.g., 2,5-dimethoxytetrahydrofuran) and a dienophile generates the bicyclo[3.2.1]octane core.

    • Subsequent hydrolysis and decarboxylation yield the tropinone intermediate.

  • Functionalization:

    • Reductive amination introduces the amino group at position 8 using ammonium acetate and sodium cyanoborohydride.

    • Hydroxylation at position 3 is achieved via osmium tetroxide-mediated dihydroxylation, followed by selective reduction.

  • Salt Formation:

    • Treatment with hydrochloric acid converts the free base into the hydrochloride salt, improving stability and crystallinity.

Industrial Optimization

Industrial production emphasizes cost efficiency and yield maximization:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.

  • Catalytic Systems: Palladium or nickel catalysts accelerate key steps like reductive amination.

  • Crystallization Techniques: Anti-solvent addition ensures high-purity hydrochloride salt formation .

Chemical Reactivity and Derivative Formation

The compound participates in diverse reactions due to its bifunctional nature:

Oxidation and Reduction

  • Oxidation: The hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding 8-aminobicyclo[3.2.1]octan-3-one. This intermediate serves as a precursor for further functionalization .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the amino group to a secondary amine, altering pharmacological properties.

Substitution Reactions

  • Nucleophilic Substitution: The amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) to produce N-alkyl derivatives.

  • Acylation: Reaction with acetyl chloride forms acetamide derivatives, modulating lipophilicity .

Challenges and Future Directions

Synthetic Challenges

  • Stereocontrol: Achieving enantiopure synthesis remains difficult due to the compound’s multiple stereocenters.

  • Scalability: Industrial-scale production requires optimization of catalytic systems and purification methods.

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the amino and hydroxyl groups could enhance selectivity for biological targets.

  • Drug Delivery Systems: Encapsulation in nanoparticles may improve bioavailability and reduce off-target effects.

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